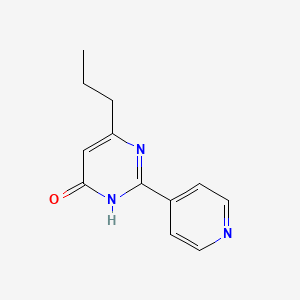
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a propyl group and a pyridinyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. A common synthetic route might include:
Starting Materials: Pyrimidine derivatives and pyridine derivatives.
Reaction Conditions: The reaction may require a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The pyrimidine derivative is reacted with the pyridine derivative under reflux conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for monitoring and controlling reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could lead to a fully reduced pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)pyrimidin-4(1H)-one: Lacks the propyl group, which might affect its biological activity and chemical properties.
6-Methyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one: Substituted with a methyl group instead of a propyl group, potentially leading to different reactivity and interactions.
Uniqueness
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Biologische Aktivität
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one (CAS No. 61310-32-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a pyrimidine core substituted with a propyl group and a pyridine ring, which may contribute to its pharmacological properties.
- Molecular Formula : C12H13N3O
- Molecular Weight : 215.251 g/mol
- Structure : The compound consists of a pyrimidine ring with a propyl group at position 6 and a pyridine ring at position 2.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including anticancer properties. The following sections will detail specific findings from studies that have investigated its biological effects.
Anticancer Activity
Several studies have explored the antiproliferative effects of this compound against different cancer cell lines.
Case Studies and Research Findings
-
Dual Inhibition of EGFR/VEGFR-2 :
- A study assessed the compound's efficacy as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds similar to this compound showed significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 22 to 33 nM for the most potent derivatives .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures were found to disrupt cell cycle progression and induce apoptosis in treated cells .
- In Vitro Studies :
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Modifications to the pyridine or pyrimidine rings can significantly influence potency and selectivity against cancer cells.
| Compound Structure | Biological Activity | Comments |
|---|---|---|
| 6-propyl derivative | Antiproliferative | Effective against multiple cancer cell lines |
| Variants with different substituents | Varying potency | Substitutions at key positions affect activity |
Eigenschaften
CAS-Nummer |
61310-32-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-propyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-2-3-10-8-11(16)15-12(14-10)9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
MPYZHDZCEHZQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















